(3S)-N-[3,5-difluoro-4-(1-hydroxy-2-methylpropan-2-yl)oxyphenyl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PMID25666693-Compound-69 involves a multi-step synthetic route. The initial step includes the reaction of 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine with 1-bromo-2-propanol under basic conditions to form an intermediate. This intermediate is then reacted with naphthalene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .
Industrial Production Methods: Industrial production of PMID25666693-Compound-69 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: PMID25666693-Compound-69 is used as a tool compound to study the role of phospholipase D1 in various biochemical pathways. It helps in understanding the enzyme’s function and its involvement in cellular processes.
Biology: In biological research, the compound is used to investigate the signaling pathways mediated by phospholipase D1. It aids in elucidating the enzyme’s role in cell proliferation, differentiation, and apoptosis.
Medicine: The compound has potential therapeutic applications in treating diseases associated with phospholipase D1 dysregulation, such as cancer and neurodegenerative disorders. It is also being explored for its anti-inflammatory properties.
Industry: In the industrial sector, PMID25666693-Compound-69 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
PMID25666693-Compound-69 exerts its effects by selectively inhibiting phospholipase D1. The compound binds to the active site of the enzyme, preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition disrupts downstream signaling pathways involved in cell growth and survival .
Properties
Molecular Formula |
C26H27F2N3O5 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(3S)-N-[3,5-difluoro-4-(1-hydroxy-2-methylpropan-2-yl)oxyphenyl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide |
InChI |
InChI=1S/C26H27F2N3O5/c1-15-7-8-22(29-11-15)31-17(12-32)13-35-23-18(5-4-6-21(23)31)25(34)30-16-9-19(27)24(20(28)10-16)36-26(2,3)14-33/h4-11,17,32-33H,12-14H2,1-3H3,(H,30,34)/t17-/m0/s1 |
InChI Key |
HVUQTZHOXKBNTC-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CC(=C(C(=C4)F)OC(C)(C)CO)F)CO |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CC(=C(C(=C4)F)OC(C)(C)CO)F)CO |
Origin of Product |
United States |
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